molecular formula C20H22O2S2 B2947741 4-(1,3-dithiolan-2-yl)phenyl 4-tert-butylbenzoate CAS No. 261928-90-9

4-(1,3-dithiolan-2-yl)phenyl 4-tert-butylbenzoate

Cat. No.: B2947741
CAS No.: 261928-90-9
M. Wt: 358.51
InChI Key: DLOREGOUYCOXIW-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 4-tert-butylbenzoate is a benzoate ester featuring a 1,3-dithiolane ring fused to a phenyl group. The 4-tert-butylbenzoate component enhances steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2S2/c1-20(2,3)16-8-4-14(5-9-16)18(21)22-17-10-6-15(7-11-17)19-23-12-13-24-19/h4-11,19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOREGOUYCOXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3SCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dithiolan-2-yl)phenyl 4-tert-butylbenzoate typically involves the esterification of 4-(1,3-dithiolan-2-yl)phenol with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(1,3-dithiolan-2-yl)phenyl 4-tert-butylbenzoate is not fully understood. it is believed to interact with various molecular targets through its dithiolane and ester functionalities. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Comparison: Dithiolane Derivatives

Compound A : 1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde
  • Structure : Combines a 1,3-dithiolane ring with an imidazole core and fluorophenyl/chlorophenyl substituents .
  • Key Features :
    • Conformational Flexibility : The dithiolane ring adopts envelope (molecule A) or half-chair (molecule B) conformations, influencing packing and π-π interactions .
    • Intermolecular Interactions : Stabilized by weak C–H···O hydrogen bonds (3.192–3.326 Å) and π-π stacking (3.4326–3.4922 Å) .
  • The chloro/fluoro substituents increase polarity compared to the tert-butyl group, affecting solubility and crystal packing.
Compound B : Tetrakis(dithiolanyl)porphyrinato Zinc(II) (21)
  • Synthesis : Derived from 4-(1,3-dithiolan-2-yl)pyrrole (20), where dithiolane acts as a formyl-protecting group .
  • Key Features :
    • Stability : The dithiolane ring stabilizes reactive intermediates during porphyrin synthesis.
  • Contrast with Target Compound: The zinc-porphyrin framework enables coordination chemistry, unlike the non-metallic benzoate ester.

Substituent Effects: tert-Butyl vs. Other Groups

4-tert-Butylphenol (CAS 98-54-4)
  • Role : Precursor to the 4-tert-butylbenzoate moiety in the target compound .
  • Lipophilicity: Increases logP values, enhancing membrane permeability in bioactive analogs.
Fluorophenyl/Chlorophenyl Derivatives
  • Example : Compound A (above) .
  • Impact :
    • Electron-Withdrawing Effects : Fluorine/chlorine substituents alter electronic properties, affecting reactivity and intermolecular interactions.
    • Polar Surface Area : Higher than tert-butyl groups, influencing solubility and bioavailability.

Crystallographic and Packing Behavior

Parameter Target Compound Compound A
Space Group Not reported P21/c
π-π Interactions (Å) Likely weaker 3.4326–3.4922
C–H···O Bonds (Å) Potential for similar 3.192–3.326
Disorder in Dithiolane Not observed Present (occupancy 0.849:0.151)
  • Analysis :
    • The tert-butyl group in the target compound may reduce π-π stacking efficiency compared to Compound A’s fluorophenyl/imidazole system.
    • Disorder in dithiolane rings (observed in Compound A) suggests conformational flexibility, which could be relevant in the target compound’s dynamic behavior.

Research Tools and Methodologies

  • Crystallography Software : SHELX , ORTEP , and Mercury were critical in analyzing dithiolane-containing structures. For example, SHELXL refined disordered dithiolane rings in Compound A with R-factor = 0.040 .
  • Thermal Analysis : Melting points (e.g., 431–433 K for Compound A ) provide benchmarks for comparing thermal stability.

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl 4-tert-butylbenzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H22O2S2
  • Molecular Weight : 342.50 g/mol

The structure features a dithiolane ring which may contribute to its biological activity through various mechanisms, such as antioxidant properties or modulation of cellular signaling pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Dithiols are known for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies suggest that derivatives of benzoates can induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenging free radicals
Anti-inflammatoryReduced levels of TNF-alpha in vitro
AnticancerInduced apoptosis in breast cancer cell lines

Case Studies

  • Antioxidant Studies : In vitro assays demonstrated that compounds with a dithiolane moiety exhibited significant radical scavenging activity, suggesting potential applications in preventing oxidative damage related to chronic diseases.
  • Anti-inflammatory Research : A study conducted on animal models showed that treatment with similar benzoate derivatives led to a marked decrease in inflammatory markers, indicating the compound's potential use as an anti-inflammatory agent.
  • Anticancer Activity : In a recent study focusing on breast cancer cell lines, it was observed that the compound could significantly reduce cell viability and induce apoptosis, highlighting its potential as a chemotherapeutic agent.

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